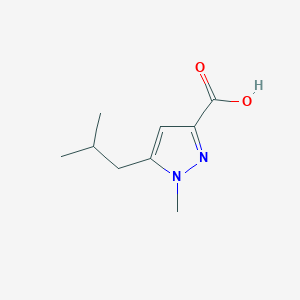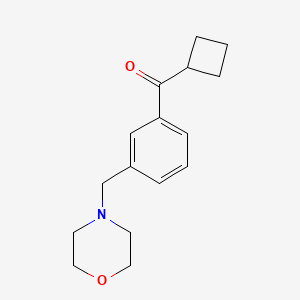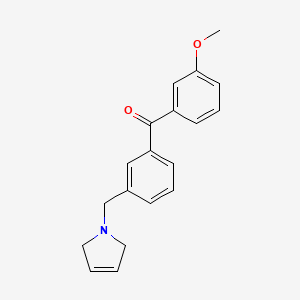
Cyclohexyl 2,5-dimethylphenyl ketone
Übersicht
Beschreibung
Cyclohexyl 2,5-dimethylphenyl ketone is a chemical compound with the molecular formula C15H20O and a molecular weight of 216.32 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of Cyclohexyl 2,5-dimethylphenyl ketone consists of a cyclohexyl group attached to a 2,5-dimethylphenyl group via a ketone functional group . The exact structure can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
1. Catalysis and Synthesis of Dimethyl Acetals
Research has shown that cyclohexanone, a related compound to cyclohexyl 2,5-dimethylphenyl ketone, can be used in the synthesis of dimethyl acetals. Solid acid catalysts are used in a one-pot acetalization reaction, demonstrating the catalytic potential of cyclohexanone in organic synthesis (Thomas, Prathapan, & Sugunan, 2005).
2. Photoreactions and Energy Transfer
The photoenolization of 2-methylacetophenone, a compound similar to cyclohexyl 2,5-dimethylphenyl ketone, has been extensively studied. These studies provide insights into the photochemical properties and the potential for energy transfer in related compounds (Haag, Wirz, & Wagner, 1977).
3. Green Chemistry Applications
Efforts in green chemistry have utilized cyclohexanone for the synthesis and decarbonylation of cyclohexanones. This aligns with the broader aim of developing environmentally friendly and sustainable chemical processes (Mortko & Garcia‐Garibay, 2005).
4. Enantioselective Additions in Organic Chemistry
Studies have demonstrated the use of related compounds in the enantioselective addition of silanyl groups to unsaturated ketones. This showcases the potential application of cyclohexyl 2,5-dimethylphenyl ketone in stereoselective synthesis (Lee & Hoveyda, 2010).
5. Catalysis in Oxidation Reactions
Cyclohexanone has been used as a catalyst in the oxidation of cycloalkanones, revealing potential applications of cyclohexyl 2,5-dimethylphenyl ketone in similar oxidation processes (Usui & Sato, 2003).
Eigenschaften
IUPAC Name |
cyclohexyl-(2,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXWFRFVEACSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640564 | |
| Record name | Cyclohexyl(2,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2,5-dimethylphenyl ketone | |
CAS RN |
2890-24-6 | |
| Record name | Cyclohexyl(2,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)


![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)


![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604315.png)

![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)




![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)